

Application Notes and Protocols for MT-4 Cell Culture

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: MT-4

Cat. No.: B8107625

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

These comprehensive application notes provide detailed protocols for the culture and maintenance of the **MT-4** human T-cell line. The information compiled here is intended to ensure the successful propagation of these cells for various research applications, including virology and drug discovery.

Cell Line Characteristics

The **MT-4** cell line is a human T-lymphoblastoid cell line established from the peripheral blood leukocytes of a patient with adult T-cell leukemia (ATL).^{[1][2][3]} A key characteristic of this cell line is its infection with the Human T-cell Leukemia Virus type 1 (HTLV-1).^[2] **MT-4** cells are widely used in research, particularly for their high susceptibility to and ability to support the replication of Human Immunodeficiency Virus (HIV).^{[1][4]}

Table 1: **MT-4** Cell Line General Information

| Characteristic | Description |
|----------------|-------------------------------------------------------------|
| Cell Type | Human T-lymphoblastoid |
| Origin | Peripheral blood leukocytes from an ATL patient |
| Key Features | HTLV-1 positive; highly permissive to HIV-1 infection |
| Morphology | Lymphoblast-like, grows in suspension, often forming clumps |
| Doubling Time | Approximately 30 hours[2] |

Cell Culture Conditions

Successful cultivation of **MT-4** cells requires strict adherence to aseptic techniques and specific culture conditions.

Table 2: Optimal Growth Conditions for **MT-4** Cells

| Parameter | Recommendation |
|-----------------------|------------------------------------------------------------|
| Growth Medium | RPMI 1640 + 10% Fetal Bovine Serum (FBS) + 2mM L-glutamine |
| Temperature | 37°C |
| CO ₂ Level | 5% |
| Atmosphere | Humidified |
| Seeding Density | 2-3 x 10 ⁵ cells/mL[1] |
| Saturation Density | ~9 x 10 ⁵ cells/mL[1] |
| Subculture Ratio | 1:2 to 1:4[5] |

Experimental Protocols

Thawing of Cryopreserved MT-4 Cells

Proper thawing of cryopreserved cells is critical to ensure high viability.

Materials:

- Complete growth medium (pre-warmed to 37°C)
- Sterile 15 mL conical tubes
- Water bath at 37°C
- 70% ethanol

Protocol:

- Retrieve the cryovial of **MT-4** cells from liquid nitrogen storage.
- Quickly thaw the vial by gently swirling it in a 37°C water bath. Do not submerge the cap.
- Once a small ice crystal remains, remove the vial from the water bath and wipe it with 70% ethanol.
- Aseptically transfer the cell suspension into a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium.
- Centrifuge the cell suspension at 1100 rpm for 4 minutes.
- Carefully aspirate the supernatant without disturbing the cell pellet.
- Gently resuspend the cell pellet in 5-10 mL of fresh, pre-warmed complete growth medium.
- Transfer the cell suspension to a T-25 or T-75 culture flask.
- Incubate at 37°C with 5% CO₂.
- Observe the cells daily and perform the first subculture when the cell density reaches the recommended range.

Note on Post-Thaw Viability: While specific post-thaw viability for **MT-4** cells is not extensively reported, a viability of over 75% is generally considered acceptable for healthy cryopreserved

cells to initiate a culture.[6] It is recommended to perform a viability count (e.g., using trypan blue exclusion) upon thawing.

Subculturing of MT-4 Cells

MT-4 cells are grown in suspension and should be subcultured when they reach a density of approximately $8-9 \times 10^5$ cells/mL.

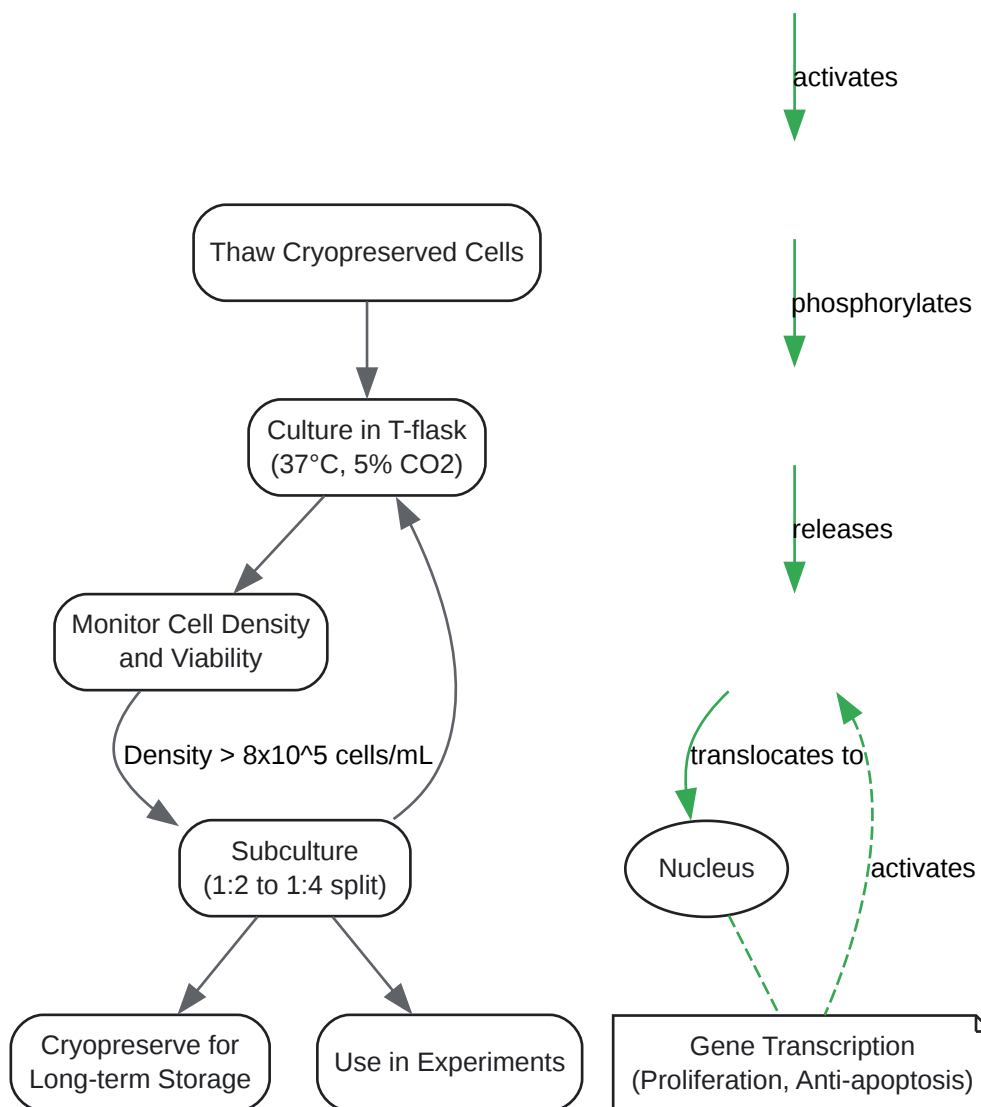
Materials:

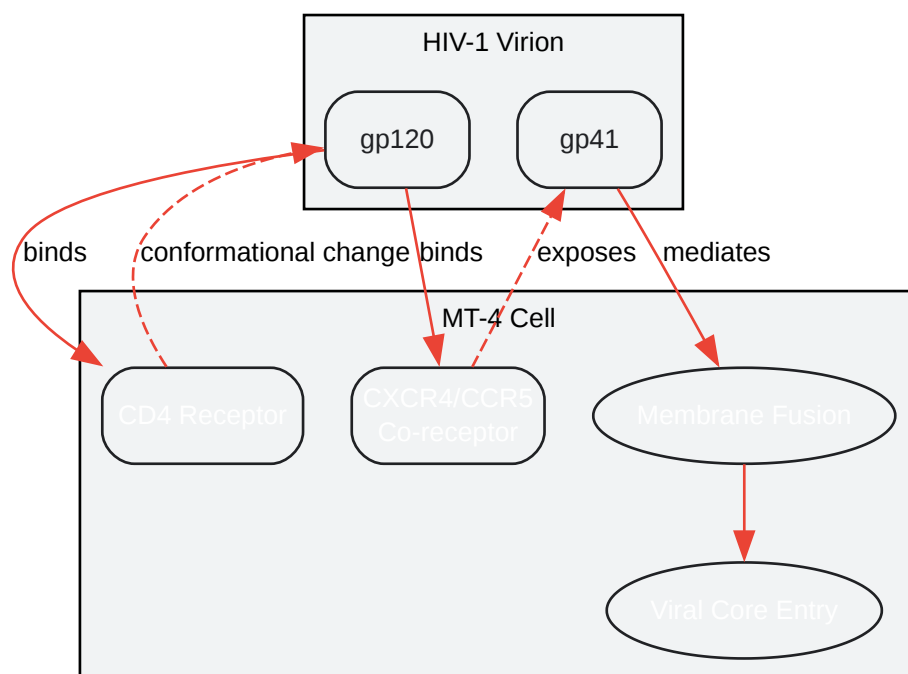
- Complete growth medium (pre-warmed to 37°C)
- Sterile conical tubes (15 mL or 50 mL)
- Hemocytometer or automated cell counter
- Trypan blue solution (0.4%)

Protocol:

- Aseptically transfer the cell suspension from the culture flask to a sterile conical tube.
- Take a small aliquot for cell counting. To determine viability, mix the cell suspension with an equal volume of trypan blue and count the live (unstained) and dead (blue) cells using a hemocytometer.
- Calculate the volume of cell suspension needed to seed new flasks at a density of $2-3 \times 10^5$ cells/mL.
- Centrifuge the required volume of cell suspension at 1100 rpm for 4 minutes.
- Aspirate the supernatant and resuspend the cell pellet in the appropriate volume of fresh, pre-warmed complete growth medium.
- Transfer the resuspended cells to newly labeled culture flasks.
- Incubate at 37°C with 5% CO₂.

Workflow for **MT-4** Cell Culture Maintenance





[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. MT-4. Culture Collections [culturecollections.org.uk]
- 2. Cellosaurus cell line MT-4 (CVCL_2632) [cellosaurus.org]
- 3. accegen.com [accegen.com]
- 4. Elucidating the Basis for Permissivity of the MT-4 T-Cell Line to Replication of an HIV-1 Mutant Lacking the gp41 Cytoplasmic Tail - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MT-4 cell line | Ubigen [ubigen.us]
- 6. youtube.com [youtube.com]
- To cite this document: BenchChem. [Application Notes and Protocols for MT-4 Cell Culture]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b8107625#mt-4-cell-culture-protocol-and-conditions>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com